molecular formula C20H25NO6 B5208433 3,5-DIMETHYL 4-(3,4-DIMETHOXYPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

3,5-DIMETHYL 4-(3,4-DIMETHOXYPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Numéro de catalogue: B5208433
Poids moléculaire: 375.4 g/mol
Clé InChI: MFZKLNJTMNKTLC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3,5-Dimethyl 4-(3,4-dimethoxyphenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by a substituted phenyl ring at the 4-position and methyl ester groups at the 3- and 5-positions. The 1,4-DHP scaffold is a privileged structure in medicinal chemistry, particularly in cardiovascular therapeutics, due to its calcium channel-blocking activity . Key structural features of this compound include:

  • 3,4-Dimethoxyphenyl substituent: Provides electron-donating methoxy groups, influencing electronic distribution and binding interactions.
  • Trimethyl substitution at positions 1, 2, and 6: Enhances steric effects and may modulate ring puckering dynamics, as described by Cremer and Pople’s coordinates for monocyclic systems .
  • Dimethyl ester groups: Compared to bulkier esters (e.g., diethyl or diisopropyl), these may improve solubility and metabolic stability.

Crystallographic studies (e.g., via SHELX software ) and structure validation protocols (e.g., Spek’s methods ) have been critical in confirming its conformation and stereoelectronic properties.

Propriétés

IUPAC Name

dimethyl 4-(3,4-dimethoxyphenyl)-1,2,6-trimethyl-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO6/c1-11-16(19(22)26-6)18(17(20(23)27-7)12(2)21(11)3)13-8-9-14(24-4)15(10-13)25-5/h8-10,18H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZKLNJTMNKTLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1C)C)C(=O)OC)C2=CC(=C(C=C2)OC)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL 4-(3,4-DIMETHOXYPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with acetoacetic ester in the presence of ammonia or an amine catalyst. This reaction forms the dihydropyridine ring structure, which is then further modified by introducing methyl groups through alkylation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets stringent quality standards .

Analyse Des Réactions Chimiques

Types of Reactions

3,5-DIMETHYL 4-(3,4-DIMETHOXYPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted dihydropyridine and pyridine derivatives, which can be further utilized in different applications .

Applications De Recherche Scientifique

3,5-DIMETHYL 4-(3,4-DIMETHOXYPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:

Mécanisme D'action

The mechanism of action of 3,5-DIMETHYL 4-(3,4-DIMETHOXYPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets. In biological systems, it may act on ion channels, receptors, or enzymes, modulating their activity and influencing cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Differences Among 1,4-DHP Derivatives

Compound Name Aryl Substituent Ester Groups Additional Substituents Biological Activity/Notes
Target Compound 3,4-Dimethoxyphenyl 3,5-Dimethyl 1,2,6-Trimethyl Potential calcium channel modulation
Diethyl 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-DHP 4-Methoxyphenyl 3,5-Diethyl 2,6-Dimethyl Antimicrobial, anti-inflammatory
Diisopropyl 4-(3-nitrophenyl)-1,4-DHP 3-Nitrophenyl 3,5-Diisopropyl 2,6-Dimethyl, 1-(4-methoxyphenyl) Bulkier esters may reduce solubility
3,5-Dimethyl 4-(3-methoxyphenyl)-1,4-DHP 3-Methoxyphenyl 3,5-Dimethyl 1,2,6-Trimethyl Structural isomer with altered electronic effects
Nifedipine Analog 3-Nitrophenyl 3,5-Dimethyl 2,6-Dimethyl Clinically used calcium channel blocker

Key Observations :

  • Aryl Group Effects : The 3,4-dimethoxyphenyl group in the target compound enhances electron-donating capacity compared to nitro (e.g., nifedipine) or single methoxy substituents. This may improve redox stability or receptor affinity .
  • Ester Group Size : Dimethyl esters (target compound) likely offer faster metabolic clearance than diethyl or diisopropyl esters, which could prolong half-life but reduce bioavailability .
  • Trimethyl vs.

Pharmacological Activity

  • Nifedipine Analogues : Compounds with 3-nitrophenyl groups (e.g., nifedipine) exhibit potent vasodilation but may cause reflex tachycardia. The target compound’s 3,4-dimethoxyphenyl group could mitigate this by altering voltage-dependent binding .
  • Pyrazole-Modified DHPs : Derivatives like those in show expanded activity (e.g., antimicrobial) due to heterocyclic additions, which the target compound lacks.

Physicochemical Properties

  • Solubility : Dimethyl esters (logP ~2.1) are less lipophilic than diethyl (logP ~2.8) or diisopropyl (logP ~3.5) derivatives .
  • Stability : The 3,4-dimethoxyphenyl group may reduce photodegradation risks compared to nitro-containing DHPs .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.